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Compound of Interest

Compound Name: 1-Methyl-2-propylcyclopentane

Cat. No.: B14171914 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous structural

confirmation of a molecule is paramount. This guide provides a comparative analysis of

spectroscopic data to definitively identify 1-Methyl-2-propylcyclopentane, including its cis and

trans isomers, and distinguish it from structurally similar alternatives.

This document outlines the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for cis-

and trans-1-Methyl-2-propylcyclopentane. For robust comparison, spectroscopic data for two

common isomers, propylcyclohexane and 1-ethyl-2-methylcyclopentane, are also presented.

Detailed experimental protocols for acquiring the necessary data are provided, alongside a

logical workflow for structural confirmation.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data points for the target molecule and

its potential isomers. Note that where experimental data for 1-Methyl-2-propylcyclopentane
isomers was not publicly available, predicted values from reputable spectroscopic prediction

software have been used and are duly noted.

Table 1: ¹H NMR Spectroscopic Data
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Compound Predicted ¹H Chemical Shifts (ppm)

cis-1-Methyl-2-propylcyclopentane

Methyl Protons (CH₃): ~0.8-1.0 (d)Propyl Group

Protons (CH₂CH₂CH₃): ~0.9 (t), ~1.2-1.4 (m),

~1.1-1.3 (m)Cyclopentane Ring Protons (CH,

CH₂): ~1.0-1.9 (m)

trans-1-Methyl-2-propylcyclopentane

Methyl Protons (CH₃): ~0.8-1.0 (d)Propyl Group

Protons (CH₂CH₂CH₃): ~0.9 (t), ~1.2-1.4 (m),

~1.1-1.3 (m)Cyclopentane Ring Protons (CH,

CH₂): ~0.9-1.8 (m)

Propylcyclohexane[1]

Propyl Group Protons (CH₂CH₂CH₃): 0.87 (t),

1.18-1.10 (m), 1.22 (m)Cyclohexane Ring

Protons (CH, CH₂): 1.77-1.58 (m), 1.31 (m)

1-Ethyl-2-methylcyclopentane

Methyl Protons (CH₃): ~0.8-1.0 (d)Ethyl Group

Protons (CH₂CH₃): ~0.8-1.0 (t), ~1.2-1.4

(q)Cyclopentane Ring Protons (CH, CH₂): ~1.0-

1.9 (m)

Note: Predicted data is based on standard NMR prediction algorithms. Actual experimental

values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data
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Compound Predicted ¹³C Chemical Shifts (ppm)

cis-1-Methyl-2-propylcyclopentane

Methyl Carbon (CH₃): ~15-20Propyl Group

Carbons (CH₂CH₂CH₃): ~14, ~21,

~35Cyclopentane Ring Carbons (CH, CH₂):

~20-45 (multiple signals)

trans-1-Methyl-2-propylcyclopentane

Methyl Carbon (CH₃): ~15-20Propyl Group

Carbons (CH₂CH₂CH₃): ~14, ~21,

~35Cyclopentane Ring Carbons (CH, CH₂):

~20-45 (multiple signals)

Propylcyclohexane[2]

Propyl Group Carbons (CH₂CH₂CH₃): 14.4,

20.3, 39.4Cyclohexane Ring Carbons (CH,

CH₂): 26.8, 27.2, 34.9, 44.3

1-Ethyl-2-methylcyclopentane

Methyl Carbon (CH₃): ~15-20Ethyl Group

Carbons (CH₂CH₃): ~12, ~25-30Cyclopentane

Ring Carbons (CH, CH₂): ~20-45 (multiple

signals)

Note: Predicted data is based on standard NMR prediction algorithms. Actual experimental

values may vary slightly.

Table 3: Mass Spectrometry Data

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

cis-1-Methyl-2-

propylcyclopentane
126 111, 97, 83, 69, 55, 43

trans-1-Methyl-2-

propylcyclopentane
126 111, 97, 83, 69, 55, 43

Propylcyclohexane[3] 126 97, 83, 69, 55, 41

1-Ethyl-2-

methylcyclopentane[4]
112 97, 83, 69, 55, 41
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Experimental Protocols
Accurate data acquisition is crucial for reliable structural confirmation. The following are

generalized protocols for the spectroscopic techniques discussed.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a higher concentration

(50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[5]

Instrument Setup: The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz

or higher).

Data Acquisition:

¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters include

a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2

seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR: A proton-decoupled experiment is standard to produce a spectrum with single

lines for each unique carbon. A larger number of scans (typically several hundred to

thousands) and a longer relaxation delay (2-5 seconds) are often required due to the low

natural abundance of ¹³C and longer relaxation times.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to an internal standard, typically

tetramethylsilane (TMS) at 0.00 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent

(e.g., hexane or dichloromethane). The concentration should be in the range of 10-100

µg/mL.

GC System:

Injector: Split/splitless injector, typically operated at 250°C.
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is

suitable for separating hydrocarbon isomers.

Oven Program: A temperature gradient is typically used, for example, starting at 50°C,

holding for 2 minutes, then ramping at 10°C/min to 250°C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS System:

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

Detector: An electron multiplier.

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention times of the

components. The mass spectrum of each peak is then compared to a library of known

spectra (e.g., NIST) for identification. The fragmentation pattern provides key structural

information.

Logical Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the confirmation of the 1-Methyl-2-
propylcyclopentane structure using the described spectroscopic methods.
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Caption: Workflow for the spectroscopic confirmation of 1-Methyl-2-propylcyclopentane.

Conclusion
The structural elucidation of 1-Methyl-2-propylcyclopentane requires a multi-faceted

analytical approach. By combining the molecular weight and fragmentation patterns from mass

spectrometry with the detailed connectivity and environmental information from ¹H and ¹³C

NMR, a definitive structural assignment can be made. Comparison of the acquired data with

that of known isomers, such as propylcyclohexane and 1-ethyl-2-methylcyclopentane, provides

an additional layer of confidence in the identification. The protocols and comparative data

presented in this guide serve as a valuable resource for researchers in achieving accurate and

reliable structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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